In Vivo Antitumor Efficacy: DS-2248 vs. 17-AAG (Tanespimycin) in NCI-N87 Gastric Cancer Xenograft
In a direct head-to-head preclinical comparison, DS-2248 at 20 mg/kg produced more potent antitumor activity than 17-AAG (tanespimycin) at 50 mg/kg (2.5-fold higher dose) against NCI-N87 human gastric cancer xenografts in nude mice [1]. This finding demonstrates that DS-2248 achieves superior tumor growth inhibition at a substantially lower dose than the prototypical geldanamycin-derivative HSP90 inhibitor, establishing a meaningful efficacy advantage for in vivo experimental design.
| Evidence Dimension | In vivo antitumor efficacy (tumor growth inhibition) |
|---|---|
| Target Compound Data | DS-2248 20 mg/kg: more potent anti-tumor effect (superior inhibition) |
| Comparator Or Baseline | 17-AAG (tanespimycin) 50 mg/kg: less potent anti-tumor effect |
| Quantified Difference | DS-2248 at 2.5-fold lower dose (20 vs 50 mg/kg) achieved greater tumor growth inhibition |
| Conditions | NCI-N87 human gastric cancer xenograft transplanted in nude mice; oral DS-2248 vs. 17-AAG (route not specified in source conference presentation); Honma et al., 7th International Conference on the Hsp90 Chaperone Machine, Seeon Abbey, Germany, October 15-19, 2014 |
Why This Matters
Procurement: DS-2248 demonstrates a superior in vivo efficacy-to-dose ratio against the most widely studied HSP90 inhibitor comparator (17-AAG), reducing the amount of compound required for equivalent or better tumor suppression in animal studies.
- [1] Kondo T, et al. Effects of a combined treatment regimen consisting of Hsp90 inhibitor DS-2248 and radiation in vitro and in a tumor mouse model. Transl Cancer Res. 2021;10(6):2767-2776. (Citing Honma et al., presented at 7th International Conference on the Hsp90 Chaperone Machine, Seeon Abbey, Germany, October 15-19, 2014.) View Source
